molecular formula Sr B1235701 Strontium CAS No. 7440-24-6

Strontium

Cat. No.: B1235701
CAS No.: 7440-24-6
M. Wt: 87.62 g/mol
InChI Key: CIOAGBVUUVVLOB-UHFFFAOYSA-N
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Description

Strontium (Sr), a Group 2 alkaline earth metal (atomic number 38), exhibits chemical properties closely aligned with calcium (Ca) and barium (Ba) due to shared valence electron configurations . Naturally occurring in minerals such as celestite (SrSO₄) and strontianite (SrCO₃), this compound is highly reactive, existing exclusively in the +2 oxidation state . Its ionic radius (118 pm for Sr²+) allows it to substitute for Ca²+ (100 pm) in biological systems, particularly in bone tissue, where it enhances osteoblast activity and reduces fracture risk . This compound has four stable isotopes (⁸⁴Sr, ⁸⁶Sr, ⁸⁷Sr, ⁸⁸Sr), with ⁸⁸Sr comprising 82.6% of natural abundance . Industrially, this compound is utilized in pyrotechnics, ceramics, and magnetic materials, though its compounds are often less economically favored compared to Ca or Ba analogs .

Preparation Methods

Chemical Dissolution and Purification Methods for Strontium Isotope Analysis

Acid-Based Dissolution Protocols

The preparation of this compound-containing materials for isotopic analysis requires rigorous dissolution and purification. Portland cements, analyzed for their conventional 87Sr/86Sr ratios, undergo multi-step acid digestion. A 1:1 v/v mixture of concentrated HCl and HNO3 at 130°C for 48 hours effectively dissolves clinker samples, followed by evaporation and redissolution in 2% HNO3 . This dual-acid approach ensures complete silicate breakdown while minimizing Sr isotope fractionation.

For cement samples, particle size reduction to ≤65 µm via planetary ball milling precedes dissolution. Centrifugation replaces filtration in potassium hydroxide/sucrose (KOSH) treatments, enhancing recovery rates of Sr-rich fractions . The use of Sr·Spec™ resin (100–150 µm) enables selective Sr purification, critical for eliminating Ca and Mg interferences in mass spectrometry.

Cleanroom Techniques and Contamination Control

Metal-free cleanrooms (ISO class 6) are mandatory for Sr isotope work. All procedures—from weighing to matrix separation—require non-metallic tools to avoid Fe or Al contamination. Double sub-boiling distillation of HNO3 and HCl reduces trace metal content below 1 ppb, ensuring measurement accuracy for archaeological and geological samples .

Synthesis of Heteroleptic this compound Complexes

Ligand Substitution Strategies

Recent advances in this compound coordination chemistry employ bis(trimethylsilyl)amide (btsa) precursors. Reaction of Sr(btsa)2·2DME with aminoalkoxide ligands produces dimeric complexes like [Sr(bdmp)(btsa)]2·2THF (1), achieving 70–83% yields through hexane recrystallization . Crystal structures reveal μ2-O bridging between Sr centers, with trigonal prismatic (1) and distorted square pyramidal geometries (2–3) .

Table 1: Structural Properties of Selected this compound Complexes

CompoundCoordination GeometryBridging MotifYield (%)
[Sr(bdmp)(btsa)]2·2THFTrigonal prismaticμ2-O80
[Sr(bdeamp)(hfac)]3Capped octahedralμ3-O, μ2-O56
[Sr3(dadamb)4(tmhd)2]Trigonal prismaticμ2-O, μ3-O45

Thermogravimetric Behavior

Trimeric complexes exhibit superior volatility for chemical vapor deposition. [Sr(bdeamp)(hfac)]3 (5) shows 70% mass loss between 25–315°C, contrasting with dimeric analogs that decompose above 400°C . This thermal profile suggests utility in thin-film semiconductor manufacturing.

High-Yield Synthesis of Organic this compound Salts

Neutralization Reaction Optimization

Patent CN101218219A discloses a low-temperature route (≤50°C) for organic this compound salts. This compound carbonate reacts with dicarboxylic acids (e.g., fumaric acid) in aqueous medium, driven by CO2 evolution:
SrCO3+2H2LSrL+CO2+H2O\text{SrCO}_3 + 2\text{H}_2\text{L} \rightarrow \text{SrL} + \text{CO}_2 \uparrow + \text{H}_2\text{O}
Maintaining pH 6.5–7.5 prevents ligand hydrolysis, achieving >90% purity without recrystallization .

Pharmaceutical-Grade Salt Production

L-xitix this compound synthesis exemplifies temperature sensitivity management. Reacting L-xitix acid with SrCO3 at 20°C for 300 minutes yields 92% product, versus 67% at 60°C due to ligand degradation . The method’s scalability is demonstrated in 50 kg batches with ≤0.5% Ca/Mg impurities.

Comparative Analysis of Preparation Methods

Yield vs. Purity Tradeoffs

Acid dissolution methods prioritize isotopic purity (99.99% Sr recovery ) over mass yield, while organic syntheses emphasize stoichiometric efficiency. Heteroleptic complexes balance structural precision (70–83% yields ) with thermal stability requirements.

Industrial vs. Laboratory-Scale Techniques

Ball milling and continuous CO2 stripping enable kilogram-scale organic salt production , contrasting with mg-scale isotopic preparations requiring ultra-clean conditions . Trimeric complexes remain niche materials due to complex purification, yet offer unique vapor deposition advantages .

Chemical Reactions Analysis

Strontium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biomedical Applications

1.1 Bone Health and Osteoporosis Treatment

Strontium is widely recognized for its role in bone metabolism. It has been utilized in the treatment of osteoporosis through its ability to mimic calcium, promoting bone formation while inhibiting resorption. This compound ranelate, a pharmaceutical formulation, has shown efficacy in reducing fracture risk among osteoporotic patients by enhancing osteoblast activity and suppressing osteoclast function .

1.2 Mechanisms of Action

Research indicates that this compound ions can enhance the expression of osteogenesis-related genes such as Runx2 and alkaline phosphatase through various signaling pathways. These pathways are crucial for bone tissue density and regeneration . Additionally, this compound's immunomodulatory effects contribute to an optimal environment for bone healing .

Table 1: Summary of this compound's Effects on Bone Health

Effect Mechanism Reference
Inhibits bone resorptionSuppresses osteoclast activity ,
Promotes bone formationEnhances osteoblast activity ,
Reduces fracture riskIncreases bone density

Dental Applications

2.1 Use in Dentistry

This compound compounds have been incorporated into dental materials due to their beneficial properties. They serve as radiopacifiers, improving the visibility of dental materials during X-rays. Furthermore, this compound enhances the mechanical properties and antimicrobial effectiveness of these materials .

2.2 Remineralization and Sensitivity Relief

This compound has demonstrated potential in promoting enamel remineralization and alleviating dentin hypersensitivity. Its application in toothpaste formulations aims to repair decayed teeth by enhancing mineral deposition .

Table 2: Applications of this compound in Dentistry

Application Benefit Reference
Radiopacity enhancementImproves visibility during X-ray imaging ,
Antimicrobial propertiesEnhances effectiveness against bacteria
Dentin hypersensitivity reliefAlleviates sensitivity through mineral deposition

Environmental Applications

This compound isotopes are increasingly used in environmental studies, particularly in forensic geochemistry. The analysis of this compound isotope ratios from various geological samples aids in tracing human migration patterns and understanding ecological dynamics .

Case Studies

4.1 Clinical Trials on Osteoporosis

A series of clinical trials have assessed the efficacy of this compound ranelate in reducing vertebral and non-vertebral fractures among postmenopausal women with osteoporosis. Results indicated a significant decrease in fracture incidence compared to placebo groups, highlighting this compound's therapeutic potential .

4.2 Dental Material Innovations

Recent studies have explored the incorporation of this compound into composite resins used for dental restorations. These innovations not only improve mechanical strength but also enhance the longevity and effectiveness of dental treatments against decay .

Comparison with Similar Compounds

Strontium vs. Calcium

Key Differences and Challenges

Despite similarities, Sr²+ has a larger ionic radius, leading to distinct solubility behaviors. In brine systems, Sr²+ and Ca²+ coexist at concentrations up to 4,450 mg/L, but their separation is challenging due to analogous chemical interactions .

This compound vs. Barium

Toxicity and Environmental Impact

Barium compounds (e.g., BaSO₄) are notoriously toxic, whereas this compound salts (e.g., SrCO₃) are generally non-toxic and used safely in biomedical applications .

This compound vs. Magnesium

Reactivity and Catalytic Roles

Magnesium (Mg²+, 72 pm) is smaller and less polarizable than Sr²+, leading to differences in catalytic behavior. In Mg-Al oxide catalysts, Sr modification reduces surface area (from 180 m²/g to 120 m²/g at 5 wt% Sr) but enhances ethanol conversion efficiency by 20% at 400°C .

Data Tables

Table 1: Comparative Properties of Group 2 Elements

Property This compound (Sr) Calcium (Ca) Barium (Ba) Magnesium (Mg)
Atomic Number 38 20 56 12
Ionic Radius (pm) 118 100 135 72
Common Compounds SrCO₃, SrSO₄ CaCO₃, CaSO₄ BaCO₃, BaSO₄ MgCO₃, MgO
Key Applications Osteoporosis treatment , pyrotechnics Bone structure , construction Radiocontrast agents Alloys, antacids
Toxicity Low Low High Low (toxic in excess)

Table 2: Magnetic Properties of Hexaferrites

Compound Coercivity (Oe) Saturation Magnetization (emu/g) Electrical Resistance (Ω·cm)
SrFe₁₂O₁₉ 3,500 74 10¹²
BaFe₁₂O₁₉ 3,200 70 10¹²
CaFe₁₂O₁₉ 2,800 65 10¹²

Data sourced from hexaferrite studies

Research Findings and Contradictions

  • Biomedical Applications : While Sr²+ enhances osteoblast proliferation, excessive concentrations (>5 ppm) inhibit calcium phosphate layer formation, reducing bioactivity .
  • Environmental Behavior : this compound’s mobility in groundwater is 30% higher than Ca²+ due to stronger migration capacity, complicating remediation efforts .
  • Catalytic Systems : this compound loading in Mg-Al oxides decreases porosity but improves thermal stability, suggesting trade-offs in catalyst design .

Biological Activity

Biological Mechanisms of Strontium

This compound exhibits several biological activities that are primarily beneficial for bone metabolism and overall health. The following mechanisms have been identified:

  • Bone Formation and Remodeling : this compound promotes osteogenesis by stimulating osteoblast proliferation and differentiation while inhibiting osteoclast activity. This dual action helps in maintaining bone density and reducing the risk of osteoporosis .
  • Antioxidant Properties : this compound has been shown to mitigate oxidative stress by suppressing pro-inflammatory cytokines and enhancing antioxidant defenses. This property is crucial in managing chronic conditions such as cardiovascular diseases and diabetes .
  • Cell Signaling Modulation : this compound interacts with intracellular signaling pathways, notably through bone morphogenetic proteins (BMPs), which are vital for bone formation. It enhances the expression of osteogenic genes, contributing to improved bone regeneration .
  • Biocompatibility : this compound-doped biomaterials have demonstrated enhanced biocompatibility and cell proliferation rates in vitro, making them promising candidates for bone regeneration applications .

Clinical Applications

This compound's biological activity translates into several clinical applications:

  • Osteoporosis Treatment : this compound ranelate, a pharmaceutical formulation of this compound, is used clinically to treat osteoporosis by reducing fracture risk through its dual action on bone formation and resorption .
  • Dental Applications : this compound compounds are incorporated into dental products to promote remineralization of enamel and dentin, thereby aiding in the repair of carious lesions .

Research Findings

Recent studies have provided valuable insights into this compound's biological activity:

  • A study highlighted that this compound enhances alkaline phosphatase (ALP) activity, a marker for osteoblastic differentiation, indicating its role in promoting new bone formation .
  • Research demonstrated that this compound ions can significantly improve the physicochemical properties of bioactive materials used in bone regeneration, enhancing their biological activity in vitro .
  • In vivo studies on juvenile rats showed that dietary this compound positively influences calcium absorption and retention, further supporting its role in bone health .

Data Table: Summary of Research Findings on this compound

Study ReferenceKey FindingsImplications
This compound inhibits oxidative stress and inflammatory cytokinesPotential for managing chronic diseases
Promotes osteoblast differentiation and inhibits osteoclast activityEffective treatment for osteoporosis
Enhances biocompatibility of bioactive materialsImproved outcomes in bone regeneration therapies

Case Studies

Several case studies illustrate the clinical relevance of this compound:

  • Case Study 1 : A clinical trial involving postmenopausal women treated with this compound ranelate showed a significant reduction in vertebral fractures compared to placebo groups, supporting its efficacy as an osteoporosis treatment.
  • Case Study 2 : In patients with chronic kidney disease, this compound supplementation was associated with improved bone mineral density and reduced fracture risk, highlighting its potential benefits beyond osteoporosis management.

Q & A

Basic Research Questions

Q. What experimental design strategies optimize strontium adsorption in environmental remediation studies?

A full factorial design (e.g., 2⁴ design) efficiently evaluates interactions between variables like pH, temperature, contact time, and initial concentration. This method reduces experimental runs while identifying significant factors and interactions. For example, starch-functionalized magnetic nanobiocomposites achieved optimized Sr(II) biosorption by testing high/low levels of variables, with errors within ±3% . Response surface methodology (RSM) and central composite designs further enhance optimization, as demonstrated in zeolite nanocomposite studies .

Q. How should researchers select samples for this compound isotope analysis in archaeological contexts?

Prioritize materials like teeth, bones, or soils with high Sr retention. Sample selection must align with research questions and integrate multi-isotope (e.g., oxygen, carbon) or trace element data to improve provenance accuracy. Ethical practices, including informed consent and transparent data collection, are critical .

Q. What methodologies are used to assess this compound’s impact on bone density in preclinical studies?

Dual-energy X-ray absorptiometry (DXA) and quantitative ultrasound (QUS) systems measure parameters like areal bone mineral density (aBMD) and speed of sound (SOS). Phantom models mimicking bone/soft tissue layers validate these methods, with statistical analysis correlating Sr concentration to mechanical properties .

Q. How does this compound modification alter porosity in Al-Si alloys?

this compound transforms eutectic silicon morphology from acicular to fibrous, reducing porosity in hypoeutectic alloys. Sand-cast experiments with controlled Sr additions, followed by SEM/EDS analysis, quantify pore distribution. Statistical validation is critical due to limited datasets .

Advanced Research Questions

Q. How can contradictions in Rb-Sr geochronological data be resolved?

Apply two-error regression treatments to distinguish isochrons (experimental error-only scatter) from errorchrons (geological scatter). Use statistical indices (e.g., mean squared weighted deviation) with Student’s t-multipliers to account for replicate-derived errors. Simulations confirm method reliability when errors are uncorrelated and normally distributed .

Q. What experimental setups enable precise trapping and imaging of this compound atoms for quantum computing?

Optical tweezer arrays with "clock-magic" wavelengths (e.g., 813 nm for Sr-88) allow 2,000x repeated imaging. Key steps include laser cooling, vacuum chamber isolation, and fluorescence detection. Collaborative designs integrating atomic physics and precision engineering are essential .

Q. How can multi-isotope likelihood approaches enhance this compound provenance studies?

Combine Sr-87/Sr-86 ratios with δ¹⁸O or δ¹³C data to exclude improbable origins. Machine learning algorithms improve spatial mapping accuracy when paired with geological reference databases. Case studies in zooarchaeology demonstrate success in tracing caprine herding routes .

Q. What validation protocols ensure robustness in HPLC methods for this compound ranelate analysis?

Employ full factorial designs to optimize mobile phase composition, flow rate, and column temperature. Validate linearity (20–320 μg/mL, R² ≥0.999), precision (RSD <1.5%), and recovery (96–102%). Robustness testing via deliberate parameter variations (e.g., ±0.1% trifluoroacetic acid) confirms method stability .

Q. How do thermal contraction experiments quantify Sr-modified A356 alloy solidification?

T-shaped molds with water-cooled copper chills measure linear contraction during solidification. In-situ thermocouples and dilatometry track phase changes, while microstructure analysis (SEM) correlates Sr-induced fibrous silicon with reduced shrinkage .

Q. What statistical models best fit this compound adsorption isotherm data?

The Tóth model outperforms Langmuir and Freundlich models in describing heterogeneous adsorption, validated by root mean square deviation (RMSD). Multi-mechanism adsorption (e.g., ion exchange + surface complexation) is inferred from significant time-concentration interactions .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., combine DXA with mechanical testing) or Bayesian statistics to resolve discrepancies .
  • Ethical Compliance : In archaeology, adhere to institutional review boards (IRBs) for sampling permits and data transparency .
  • Instrumentation : Mass spectrometry (MC-ICP-MS) for high-precision Sr isotope ratios; SEM-EDS for microstructural analysis .

Properties

IUPAC Name

strontium
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InChI

InChI=1S/Sr
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InChI Key

CIOAGBVUUVVLOB-UHFFFAOYSA-N
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Canonical SMILES

[Sr]
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Molecular Formula

Sr
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DSSTOX Substance ID

DTXSID3024312, DTXSID5050210, DTXSID0050219, DTXSID90161174, DTXSID50161175, DTXSID901019019
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Molecular Weight

87.62 g/mol
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Physical Description

Other Solid, Silvery-white metal that becomes yellow on contact with air; [Merck Index], SILVERY-WHITE SOLID IN VARIOUS FORMS.
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Boiling Point

1390 °C, 1384 °C
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Solubility

Soluble in alcohol and acids., Solubility in water: reaction
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Density

2.54 g/cu cm, 2.64 g/cm³
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Vapor Pressure

4.99X10-11 Pa at 400 K; 0.000429 Pa at 600 K; 1.134 Pa at 800 K; 121 Pa at 1000 K
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Color/Form

Silvery white metal; face-centered cubic structure, Pale yellow soft metal

CAS No.

7440-24-6, 14158-27-1, 10098-97-2, 13982-14-4, 13982-64-4, 13967-73-2
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Melting Point

752 °C, 757 °C
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Synthesis routes and methods I

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Type
reactant
Reaction Step One
Name
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reactant
Reaction Step One
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Type
reactant
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Type
reactant
Reaction Step One
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Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
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reactant
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reactant
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Name
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reactant
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reactant
Reaction Step One
Name
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Type
reactant
Reaction Step One
Name
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Type
reactant
Reaction Step One
Name
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
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Type
reactant
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reactant
Reaction Step One
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A strontium nitrate solution was prepared by dissolving 0.0302 grams of strontium nitrate in 50 milliliters of a mixture of 4 parts by volume of methanol and 1 part by volume of water. The solution was added to very finely-divided particles of silver to provide 0.025 percent strontium by weight of the mixture. The mixture and similar undoped particles of silver were pressed into compacts at 4 tons per square inch. The undoped compacts had a density of 5.28 grams/cc and the doped compacts had a density of 5.65 grams/cc. The compacts were heated to 650° C at 25° C/min and held at that temperature for 20 minutes. They were then heated to 875° C at 25° C/min and held at that temperature for 21/4 hours. The resulting undoped pieces had a density of 8.93 grams/cc and an electrical conductivity of 89 percent IACS. The doped pieces had a density of 9.55 grams/cc and an electrical conductivity of 97.5 percent IACS. Surface blistering was slight on the undoped pieces and very slight on the doped pieces.
Quantity
0.0302 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
0.025%

Synthesis routes and methods IV

Procedure details

The compounds (active strontium test-article: Sr-malonate, 189.6 g/mol; Placebo substance, calcium malonate, 142.1 g/mol) was suspended in drinking water for the rats. The salts were prepared in a solution of 1.6 g/l, which is close to saturation (22-25° C.). Thus extensive stirring was required to completely dissolve the substances. A new batch of drinking water was prepared fresh every week for the duration of the experiment. When not in use the solution was stored at room temperature in a closed container. Preliminary experiments showed that the animals each drink between 60 and 90 ml/24 h resulting in approximate strontium dosing of 120 mg strontium malonate/day equal to 55.4 mg of ionic strontium.
[Compound]
Name
Sr-malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium malonate
Quantity
0 (± 1) mol
Type
reactant
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Name
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0 (± 1) mol
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reactant
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Name
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.